molecular formula C15H16ClN3O3S B11419826 5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11419826
M. Wt: 353.8 g/mol
InChI Key: ZAMSXHUVQZVGQF-UHFFFAOYSA-N
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Description

“5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a pyrimidine core with various substituents, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chloro, dimethylphenyl, ethanesulfonyl, and carboxamide groups. Common reagents and catalysts used in these reactions include chlorinating agents, sulfonyl chlorides, and amides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(METHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(PROPANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(BUTANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of “5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE” lies in its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O3S/c1-4-23(21,22)15-17-8-11(16)13(19-15)14(20)18-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

ZAMSXHUVQZVGQF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Cl

Origin of Product

United States

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